molecular formula C17H18N2O3 B5703834 N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

Cat. No.: B5703834
M. Wt: 298.34 g/mol
InChI Key: XJBTUCSJEVXGHN-UHFFFAOYSA-N
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Description

N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenoxybutanoyl group and a benzenecarboximidamide moiety. Its chemical properties make it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide typically involves the reaction of benzenecarboximidamide with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide may involve large-scale batch reactions using automated reactors. The process would include steps such as the preparation of reactants, the controlled addition of reagents, and the purification of the final product through techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and benzenecarboximidamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
  • 4-chloro-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide
  • 4-bromo-N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide

Uniqueness

N’-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-phenoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-15(21-14-11-7-4-8-12-14)17(20)22-19-16(18)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBTUCSJEVXGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)ON=C(C1=CC=CC=C1)N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O/N=C(/C1=CC=CC=C1)\N)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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